4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid 4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1216973-15-7
VCID: VC4796154
InChI: InChI=1S/C17H15NO3/c1-11-5-2-3-6-12(11)10-21-16-8-4-7-14-13(16)9-15(18-14)17(19)20/h2-9,18H,10H2,1H3,(H,19,20)
SMILES: CC1=CC=CC=C1COC2=CC=CC3=C2C=C(N3)C(=O)O
Molecular Formula: C17H15NO3
Molecular Weight: 281.311

4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid

CAS No.: 1216973-15-7

Cat. No.: VC4796154

Molecular Formula: C17H15NO3

Molecular Weight: 281.311

* For research use only. Not for human or veterinary use.

4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid - 1216973-15-7

Specification

CAS No. 1216973-15-7
Molecular Formula C17H15NO3
Molecular Weight 281.311
IUPAC Name 4-[(2-methylphenyl)methoxy]-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C17H15NO3/c1-11-5-2-3-6-12(11)10-21-16-8-4-7-14-13(16)9-15(18-14)17(19)20/h2-9,18H,10H2,1H3,(H,19,20)
Standard InChI Key DKHAYZLSEDAZNF-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1COC2=CC=CC3=C2C=C(N3)C(=O)O

Introduction

Chemical Identity and Structural Profile

4-[(2-Methylbenzyl)oxy]-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by a 2-methylbenzyl ether group at the 4-position and a carboxylic acid moiety at the 2-position of the indole nucleus. Its molecular formula is C17H15NO3\text{C}_{17}\text{H}_{15}\text{NO}_{3}, with a molecular weight of 281.30 g/mol . The compound’s exact mass is 177.05400 Da, and its topological polar surface area (PSA) is 68.01 Ų, indicating moderate solubility in polar solvents .

The IUPAC name, 4-[(2-methylphenyl)methoxy]-1H-indole-2-carboxylic acid, reflects its substitution pattern . Key spectral data include:

  • ¹H-NMR (DMSO-d₆): δ 2.36 (s, 3H, CH₃), 5.15 (s, 2H, OCH₂), 6.98–7.81 (m, aromatic protons) .

  • IR (KBr): Peaks at 3280 cm⁻¹ (N–H stretch), 1630 cm⁻¹ (C=O), and 1580 cm⁻¹ (C=C aromatic) .

A comparative analysis with structurally related indoles, such as 5-methyl-1H-indole-2-carboxylic acid (CAS 10241-97-1), reveals that the 2-methylbenzyloxy group enhances lipophilicity (logP=0.67\log P = 0.67) compared to unsubstituted analogs .

Synthesis and Manufacturing

The synthesis of 4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid typically involves multi-step functionalization of the indole core. A representative route includes:

  • Esterification: Starting with 5-methoxy-1H-indole-2-carboxylic acid, methanolic sulfuric acid facilitates esterification to yield the methyl ester .

  • Etherification: Reaction with 2-methylbenzyl bromide under basic conditions introduces the benzyloxy group .

  • Hydrolysis: The methyl ester is hydrolyzed using aqueous NaOH to afford the carboxylic acid .

Critical reagents include carbonyl diimidazole (CDI) for activating carboxylic acids and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base . Yield optimization studies report a 51% isolated yield after crystallization from methanol/chloroform .

Physicochemical Properties

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular Weight281.30 g/mol
Melting PointNot reported
logP\log P0.67
SolubilityModerate in DMSO, methanol
StabilitySensitive to prolonged light

The compound’s moderate logP\log P suggests balanced lipophilicity for membrane permeability, a desirable trait in drug candidates . Stability testing indicates decomposition under UV light, necessitating storage in amber vials .

ParameterDetailSource
GHS ClassificationSkin/Eye Irritant (Category 2)
PPEGloves, goggles, ventilation
First Aid (Skin Contact)Wash with soap/water

Safety data sheets (SDS) classify the compound as a skin and eye irritant (H315, H319) . Handling requires fume hoods and nitrile gloves to minimize exposure.

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